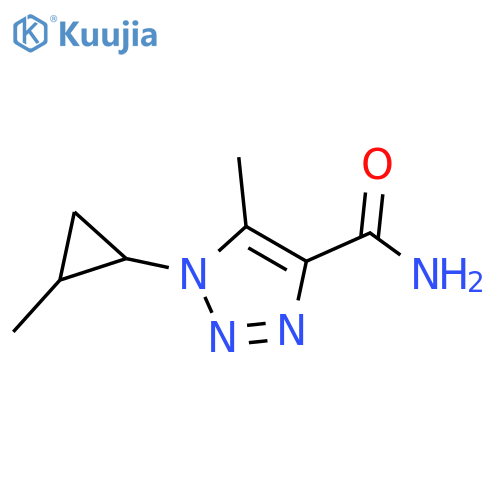Cas no 2172543-03-0 (5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide)

2172543-03-0 structure
商品名:5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
- EN300-1593708
- 2172543-03-0
-
- インチ: 1S/C8H12N4O/c1-4-3-6(4)12-5(2)7(8(9)13)10-11-12/h4,6H,3H2,1-2H3,(H2,9,13)
- InChIKey: OCSGPJDGLNSILP-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C(C)N(C2CC2C)N=N1)N
計算された属性
- せいみつぶんしりょう: 180.10111102g/mol
- どういたいしつりょう: 180.10111102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 73.8Ų
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1593708-0.05g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 0.05g |
$1080.0 | 2023-06-04 | ||
| Enamine | EN300-1593708-5000mg |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 5000mg |
$3728.0 | 2023-09-23 | ||
| Enamine | EN300-1593708-50mg |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 50mg |
$1080.0 | 2023-09-23 | ||
| Enamine | EN300-1593708-10.0g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 10g |
$5528.0 | 2023-06-04 | ||
| Enamine | EN300-1593708-1.0g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 1g |
$1286.0 | 2023-06-04 | ||
| Enamine | EN300-1593708-5.0g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 5g |
$3728.0 | 2023-06-04 | ||
| Enamine | EN300-1593708-1000mg |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 1000mg |
$1286.0 | 2023-09-23 | ||
| Enamine | EN300-1593708-2.5g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 2.5g |
$2520.0 | 2023-06-04 | ||
| Enamine | EN300-1593708-0.5g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 0.5g |
$1234.0 | 2023-06-04 | ||
| Enamine | EN300-1593708-0.1g |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide |
2172543-03-0 | 0.1g |
$1131.0 | 2023-06-04 |
5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
2172543-03-0 (5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide) 関連製品
- 506-17-2(cis-Vaccenic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
